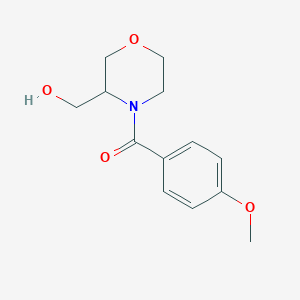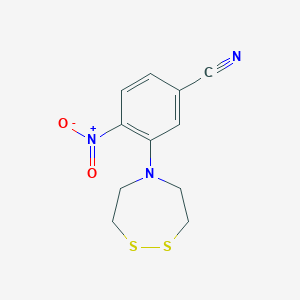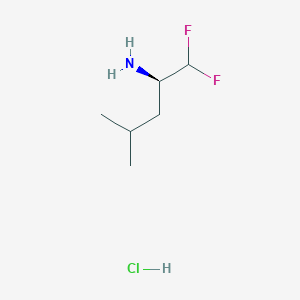
(3-(Hydroxymethyl)morpholino)(4-methoxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of “(3-(Hydroxymethyl)morpholino)(4-methoxyphenyl)methanone” consists of a morpholine ring attached to a methoxyphenyl group via a methanone linkage. The molecular weight of this compound is 251.282.Scientific Research Applications
Medicine
In the medical field, this compound has potential applications in drug development due to its structural similarity to morpholine derivatives, which are known for their pharmacological actions . It could be explored for its efficacy in treating various diseases, given morpholine’s role in synthesizing drugs with antiarrhythmic, analgesic, anti-inflammatory, and antimicrobial properties.
Agriculture
The compound’s potential in agriculture could be linked to its role in the synthesis of new molecules that exhibit antimicrobial properties . This could lead to the development of novel pesticides or growth-promoting agents that help protect crops from pathogens and enhance yield.
Materials Science
In materials science, the compound could be utilized in the creation of new polymers or coatings. Its morpholine moiety might be useful in developing materials with specific properties like increased durability or chemical resistance .
Environmental Science
The compound’s derivatives could be investigated for their role in environmental protection. For instance, bromophenols derived from similar structures have shown protective effects against oxidative stress, which could be beneficial in mitigating environmental pollutants .
Biochemistry
Biochemically, the compound could be important in studying enzyme interactions or as a building block for more complex biochemical compounds. Its structure could be pivotal in understanding the interaction with biological receptors or enzymes .
Pharmacology
Pharmacologically, the compound could be significant in the development of new therapeutic agents. Its morpholine core is often found in drugs with a wide range of pharmacological activities, including anticancer and antimicrobial effects .
Analytical Chemistry
In analytical chemistry, the compound could be used as a reference material or in the development of analytical methods for detecting similar structures or related compounds in various samples .
Synthetic Chemistry
Finally, in synthetic chemistry, this compound could serve as a precursor for synthesizing a variety of heterocyclic compounds. Its versatile structure allows for multiple functionalization reactions, leading to the creation of novel compounds with potential applications across different fields of chemistry .
Future Directions
The future directions for research on “(3-(Hydroxymethyl)morpholino)(4-methoxyphenyl)methanone” and similar compounds could involve further exploration of their synthesis, chemical properties, and potential applications. Morpholine derivatives, in general, have been the subject of ongoing research due to their wide range of pharmacological activities .
properties
IUPAC Name |
[3-(hydroxymethyl)morpholin-4-yl]-(4-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-17-12-4-2-10(3-5-12)13(16)14-6-7-18-9-11(14)8-15/h2-5,11,15H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNQSLFUEXQLFBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCOCC2CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(Hydroxymethyl)morpholino)(4-methoxyphenyl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(3-Fluoro-5-methoxyphenyl)propan-2-yl]but-2-ynamide](/img/structure/B2886156.png)

![(5-Methylimidazo[1,2-a]pyridin-2-yl)methyl morpholine-4-carbodithioate](/img/structure/B2886162.png)
![6-[2-(3,4-Dimethylanilino)ethyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2886164.png)


![N-[1-[1-(2-Chloropropanoyl)piperidin-4-yl]pyrazol-4-yl]-1,1-difluoromethanesulfonamide](/img/structure/B2886169.png)
![5-[(Cyclopentylamino)sulfonyl]indolinyl 3-(trifluoromethyl)phenyl ketone](/img/structure/B2886170.png)
![N-[[4-(5-Methyl-1H-1,2,4-triazol-3-yl)phenyl]methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2886171.png)


![1-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)piperidin-4-yl)-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine](/img/structure/B2886175.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-methylthiazole-5-carboxamide](/img/structure/B2886178.png)